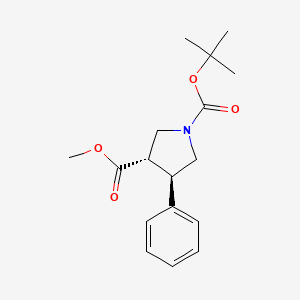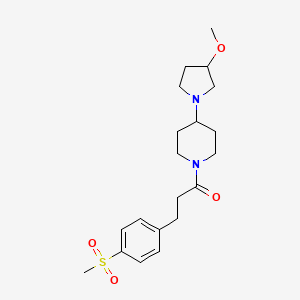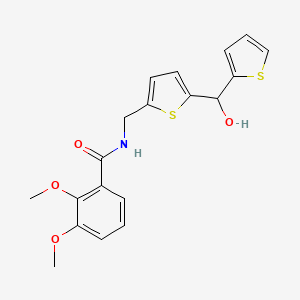![molecular formula C24H29N5O3S B2829559 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide CAS No. 1189887-82-8](/img/structure/B2829559.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Applications De Recherche Scientifique
Oxadiazole Core Significance
The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, plays a crucial role in medicinal chemistry due to its diverse pharmacological properties. These compounds are known for their applications across various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The 1,3,4-oxadiazole core is particularly valued for its efficacy and lower toxicity in medicinal agents, contributing significantly to the development of new drugs for treating a wide range of diseases (Rana, Salahuddin, & Sahu, 2020).
Heterocyclic System Applications
The integration of 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocycles into compounds enhances their pharmacological potential, offering a wide scope for chemical modifications. These heterocycles serve as key pharmacophore scaffolds and bioisosteres for various functional groups, which contribute to their effectiveness in forming hydrogen bond interactions with enzymes and receptors. This versatility underscores their importance in medicinal chemistry for the development of new drug-like molecules with diverse pharmacological activities (Lelyukh, 2019).
Synthesis and Pharmacology of Oxadiazole Derivatives
Recent research highlights the advantageous physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which significantly enhance their pharmacological activity. These derivatives are recognized for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the oxadiazole unit's role as a biologically active component in numerous compounds (Wang, Sun, Jia, Bian, & Yu, 2022).
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole ring is a prominent feature in synthetic molecules, facilitating effective binding with enzymes and receptors through various weak interactions. This structural feature is central to the bioactivities exhibited by 1,3,4-oxadiazole derivatives, making them subjects of significant interest in the development of therapeutic agents. The broad spectrum of medicinal applications of these compounds, including in anticancer, antifungal, antibacterial, and anti-inflammatory treatments, highlights their immense value in medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Compounds with similar structures have been reported to inhibit ache and buche . They bind to these enzymes and prevent them from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain .
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its potential inhibitory effects on AChE and BuChE . By inhibiting these enzymes, the compound could increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Pharmacokinetics
The design of similar compounds has aimed to improve their pharmacokinetic profile and alter bacterial cell penetrability .
Result of Action
Similar compounds have been reported to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate potential anticancer activity .
Action Environment
The design of similar compounds has aimed to improve their pharmacokinetic profile and alter bacterial cell penetrability, which could be influenced by environmental factors .
Propriétés
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZRMYCQMZGGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2829488.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2829490.png)

![1-Methyl-5-[(2-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829492.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)

